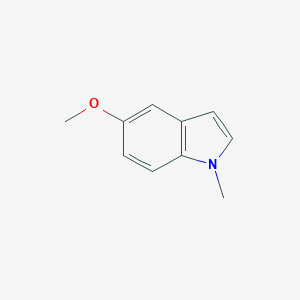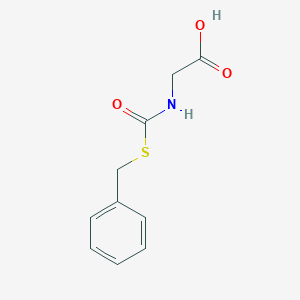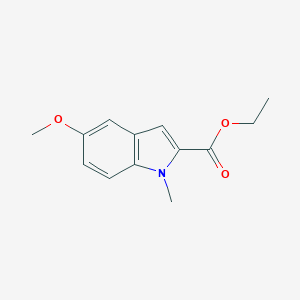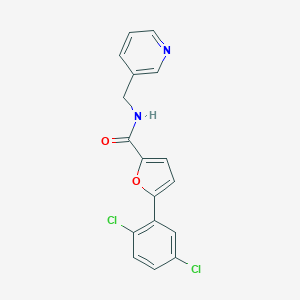![molecular formula C7H10N2O2S2 B185757 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 115063-60-0](/img/structure/B185757.png)
2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to have several biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One of the most promising directions is the development of new cancer therapies based on this compound. Researchers are also studying the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Another future direction is the development of new synthesis methods that can yield this compound in higher yields and purity.
Conclusion
In conclusion, 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a promising compound that has potential applications in various fields. Its potent anticancer activity, anti-inflammatory activity, and antioxidant activity make it a promising candidate for the development of new therapies for cancer, inflammatory diseases, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to develop new synthesis methods that can yield this compound in higher yields and purity.
Propriétés
Numéro CAS |
115063-60-0 |
|---|---|
Nom du produit |
2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Formule moléculaire |
C7H10N2O2S2 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S2/c8-13(10,11)7-3-5-1-2-9-4-6(5)12-7/h3,9H,1-2,4H2,(H2,8,10,11) |
Clé InChI |
ZKGZUIYKFFKWQB-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=C(S2)S(=O)(=O)N |
SMILES canonique |
C1CNCC2=C1C=C(S2)S(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)

![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)
![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)
![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)

![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
